molecular formula C12H17NO4 B2379968 Methyl (2-methoxy-2-(3-methoxyphenyl)ethyl)carbamate CAS No. 1797879-10-7

Methyl (2-methoxy-2-(3-methoxyphenyl)ethyl)carbamate

Cat. No. B2379968
CAS RN: 1797879-10-7
M. Wt: 239.271
InChI Key: GSIVCLOQGZFROX-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a similar compound, (2-Methoxyphenyl)acetic acid, has been reported . It has a molecular formula of C9H10O3 and an average mass of 166.174 Da .


Chemical Reactions Analysis

In general, carbamates can undergo a variety of chemical reactions. For example, they can be removed by acid and mild heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For a similar compound, (2-Methoxyphenyl)acetic acid, the molecular formula is C9H10O3, the average mass is 166.174 Da, and the monoisotopic mass is 166.062988 Da .

Scientific Research Applications

Fungicidal Activity

“Methyl (2-methoxy-2-(3-methoxyphenyl)ethyl)carbamate” and its derivatives have been studied for their fungicidal activity . These compounds have shown excellent fungicidal activity, especially against S. sclerotiorum (Lib.) deBary, wheat white powder, and puccinia polysora . The introduction of t-butyl in the side chain facilitates the hydrophobic interaction between the compound and the active site .

Development of Novel Strobilurin Fungicides

This compound has been used in the design of novel strobilurin fungicides . Strobilurins are an important class of agricultural fungicides, inspired by natural products isolated from wood-rot Basidiomycetes fungi . The compound has shown a fungicidal effect comparable to that of kresoxim-methyl in vivo .

Inhibitory Effect on Spore Germination

The compound has demonstrated an excellent inhibitory effect on spore germination of P. oryzae Cav in vitro . This indicates its potential as a commercial fungicide for plant disease control .

Synthesis of Indole Derivatives

“Methyl (2-methoxy-2-(3-methoxyphenyl)ethyl)carbamate” can be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology .

Treatment of Various Disorders

Indole derivatives, which can be synthesized using this compound, have been studied for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Analgesic and Anti-inflammatory Agents

Some derivatives of the compound have been found to be active as analgesic and anti-inflammatory agents .

properties

IUPAC Name

methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-10-6-4-5-9(7-10)11(16-2)8-13-12(14)17-3/h4-7,11H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIVCLOQGZFROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-methoxy-2-(3-methoxyphenyl)ethyl)carbamate

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